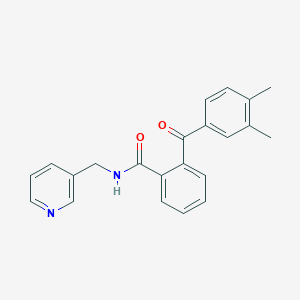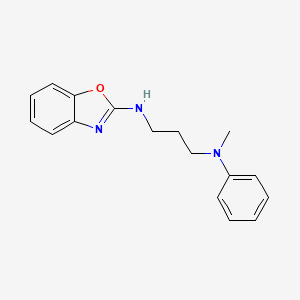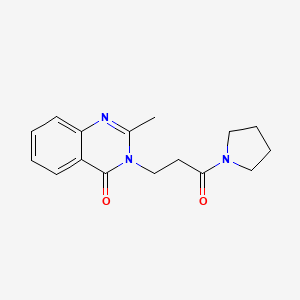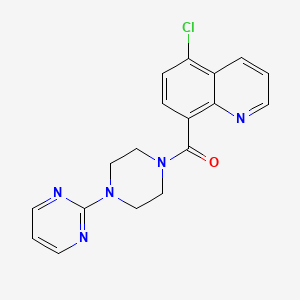
2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide, also known as DM-PY-MB, is a compound that has gained significant attention in scientific research. This compound belongs to the class of benzamide derivatives and has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. In biochemistry, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory.
In pharmacology, 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide is that it has been shown to have potential as an anticancer agent and an anti-inflammatory agent. This makes it a promising candidate for further research in these areas. However, one limitation of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide. One direction is to further investigate its potential as an anticancer agent and an anti-inflammatory agent. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments for various diseases. Additionally, further research could be done to optimize the synthesis method of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide, which could lead to higher yields and greater efficiency in lab experiments.
Synthesemethoden
The synthesis of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3,4-dimethylbenzoyl chloride with pyridine-3-carboxaldehyde in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 2-aminobenzamide. The yield of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide obtained through this method is approximately 50-60%.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential applications in various fields of science. In biochemistry, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory.
In pharmacology, 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-9-10-18(12-16(15)2)21(25)19-7-3-4-8-20(19)22(26)24-14-17-6-5-11-23-13-17/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIFVXGRTXRQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B7496132.png)

![3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
![4-ethoxy-N-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B7496151.png)


![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496175.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7496179.png)
![3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7496190.png)
![ethyl 7-(4-chlorophenyl)-5-hydroxy-5-methyl-2-(trifluoromethyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7496194.png)
![2-chloro-5-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}pyridine](/img/structure/B7496202.png)
